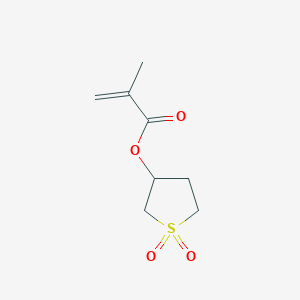

3-(Methacryloyloxy)sulfolane

描述

Significance of Sulfone-Containing Methacrylate (B99206) Monomers in Functional Materials

Methacrylate monomers containing sulfone groups are a significant class of building blocks for functional polymers. The sulfonyl functional group possesses a large dipole moment, which imparts high dielectric constants to materials that incorporate them. researchgate.netnih.govacs.org This characteristic is highly desirable for applications in energy storage and electronics. researchgate.net For instance, copolymers prepared from sulfone- and nitrile-containing methacrylates have demonstrated dielectric constants between 5.3 and 8.2 with low dissipation factors. researchgate.net

Furthermore, the presence of sulfone moieties can enhance the thermal stability of polymers. Polymers containing bulky sulfone groups, such as the sulfolane (B150427) ring, exhibit unusually high glass transition temperatures (Tg). researchgate.netnih.gov A methacrylate polymer with a sulfolane side chain has been reported to have a Tg of 188 °C, indicating a significant increase in the rigidity of the polymer chain. researchgate.netnih.govacs.org

The sulfone group also influences the surface properties of materials. Polymers with sulfone-containing side chains tend to be hydrophilic. nih.gov The five-membered ring structure of sulfolane allows the sulfonyl group to be exposed at the polymer-water interface, contributing to this hydrophilicity. nih.govacs.org In a different context, vinyl sulfones have been recognized for their high reactivity, particularly in thiol-Michael addition reactions for creating hydrogels. nih.gov Additionally, β-allyl sulfones serve as effective addition-fragmentation chain transfer (AFCT) agents in radical polymerizations, which allows for the production of materials with reduced shrinkage stress and improved impact resistance. researchgate.net

Overview of Research Trajectories for 3-(Methacryloyloxy)sulfolane in Contemporary Chemistry

Research concerning this compound has primarily focused on its synthesis and its application in creating specialized polymers. Several synthesis methods have been patented, typically involving the reaction of 3-hydroxysulfolane (also referred to as 3-oxysulfolane) with methacrylic acid chloride or a related derivative. google.comgoogle.com These methods aim to produce the monomer with high purity for subsequent polymerization. google.com

A significant area of application for polymers derived from sulfone-containing methacrylates is as polymer electrolytes for lithium-ion batteries. mdpi.com While direct studies on the homopolymer of this compound are not extensively detailed in the provided results, related structures, such as copolymers of poly(lithium 1-[3-(methacryloyloxy)propylsulfonyl]-1-(trifluoromethylsulfonyl)imide), have been investigated for this purpose. mdpi.comencyclopedia.pub These materials are designed to act as single-ion conductors, which can improve battery performance and safety. researchgate.net

Beyond battery applications, this compound has been identified as a potentially useful monomer in other polymer systems. It is mentioned as a component in polymerizable cyanoacrylate compositions and in self-extinguishing polymer formulations. google.comgoogle.com The polymerization is typically achieved through conventional free-radical methods, which can be initiated chemically or by radiation. google.com The resulting polymers are candidates for use in a variety of molded or extruded articles, including computer equipment housings and automotive parts. google.com

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H12O4S | alfa-chemistry.comnih.govchemicalbook.com |

| Molecular Weight | 204.24 g/mol | alfa-chemistry.comchemicalbook.com |

| IUPAC Name | (1,1-dioxothiolan-3-yl) 2-methylprop-2-enoate | nih.gov |

| CAS Number | 52298-80-3 | nih.govchemicalbook.comfinetechnology-ind.com |

| Physical Form | White powder or viscous solution | google.comgoogle.com |

| Melting Point | 39 °C | google.com |

Synthesis Methods for this compound

| Reactants | Key Conditions | Outcome | Reference |

| 3-hydroxysulfolane and methacrylic acid chloride | Temperature: -5 to 10 °C; Duration: 3-4 hours; In-situ generation of 3-hydroxysulfolane from sulfolene-3 hydration. | End product purity of 98% or higher without distillation or recrystallization. | google.com |

| 3-oxysulfolane (from hydration of sulfolene-3) and methacrylic acid chloride | Hydration at 44-48 °C; Acylation at -10 °C; Use of a polar halogenated aprotic solvent and water for dissolution. | An industrially feasible and safer method that enhances product purity and reduces process duration. | google.com |

Structure

3D Structure

属性

IUPAC Name |

(1,1-dioxothiolan-3-yl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4S/c1-6(2)8(9)12-7-3-4-13(10,11)5-7/h7H,1,3-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBIKMPYCJHYMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1CCS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405149 | |

| Record name | ST4136045 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52298-80-3 | |

| Record name | ST4136045 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methacryloyloxy Sulfolane and Analogous Structures

Direct Synthetic Pathways for 3-(Methacryloyloxy)sulfolane

The primary and most direct route to synthesizing this compound involves the esterification of a hydroxylated sulfolane (B150427) precursor. This approach leverages the reactivity of the hydroxyl group to form the desired ester bond with a derivative of methacrylic acid.

The synthesis of this compound is effectively achieved through the reaction of 3-hydroxysulfolane (also known as 3-oxysulfolane) with a reactive derivative of methacrylic acid, most commonly methacrylic acid chloride. google.com This reaction is a classic esterification where the hydroxyl group on the sulfolane ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methacrylic acid chloride. google.com This process results in the formation of the ester linkage and the elimination of hydrogen chloride as a byproduct. google.com

A key aspect of this synthesis is the management of the hydrogen chloride produced. google.com One patented method involves the simultaneous and gradual addition of an alkali, such as sodium hydroxide (B78521), to neutralize the evolving acid, which facilitates a smoother reaction and prevents potential side reactions. google.com The final product, this compound, can be isolated from the reaction mixture as a solid precipitate or extracted using a suitable solvent system. google.comgoogle.com

Optimizing reaction conditions is crucial for maximizing yield, purity, and production efficiency. Key parameters that are manipulated include temperature, reaction time, and the molar ratio of reactants.

Different patented methods propose distinct optimal conditions. One approach carries out the esterification at a low temperature, ranging from -5°C to 10°C, over a period of 3 to 4 hours. google.com This method emphasizes a reduced molar excess of methacrylic acid chloride (1.5-2 moles per mole of 3-hydroxysulfolane) compared to earlier methods, which improves atom economy and reduces waste. google.com

Another patented process employs a different temperature profile, cooling the reaction mass to -10°C before adding methacrylic acid chloride over 40 to 60 minutes. google.com This is followed by dissolution in a solvent mixture (e.g., chloroform (B151607) and water or methylene (B1212753) chloride and water) and subsequent distillation of the organic layer to isolate the product. google.com The table below summarizes and compares the reaction parameters from different patent-oriented approaches.

Table 1: Comparison of Optimized Reaction Parameters for this compound Synthesis

| Parameter | Method 1 (RU2123003C1) | Method 2 (RU2613665C1) |

|---|---|---|

| Temperature | -5 to 10°C | -10°C (during addition) |

| Reaction Time | 3 - 4 hours | 40 - 60 minutes (for addition) |

| Reactant Ratio | 1.5-2 mol of acid chloride per mol of 3-oxysulfolane | Not specified, but uses 74.6 g acid chloride for 94.4 g starting sulfolene-3 |

| Neutralization | Simultaneous addition of alkali | Not specified |

| Solvent/Workup | Filtration of precipitated product | Dissolution in polar halogenated aprotic solvent and water, followed by distillation |

Another patented method aims to enhance the practical feasibility and safety of the process on an industrial scale. google.com This is achieved by defining specific conditions that increase the purity of the target product while significantly reducing the process duration. google.com The method carefully controls the temperature and duration of both the precursor formation and the esterification step, and specifies the use of a polar halogenated aprotic solvent for extraction, leading to a high-purity product after crystallization. google.com These patented strategies highlight a focus on creating more economical, safer, and streamlined manufacturing processes. google.comgoogle.com

Precursor Chemical Synthesis and Functionalization Strategies

The successful synthesis of this compound is critically dependent on the efficient preparation of its key precursor, 3-hydroxysulfolane. This involves introducing a hydroxyl group onto the sulfolane backbone, which serves as the reactive site for the subsequent esterification.

The most common method for synthesizing the 3-hydroxysulfolane precursor is through the hydration of 3-sulfolene (B121364) (also referred to as sulfalene-3). google.comgoogle.com This reaction introduces a hydroxyl group at the 3-position of the sulfolane ring. The conditions for this hydration step can vary.

One patented method describes dissolving 3-sulfolene in an aqueous solution of sodium hydroxide at 20-25°C and maintaining these conditions for 10 days to achieve a 94% yield of 3-hydroxysulfolane in solution. google.com Another patent details a more rapid, higher-temperature process where 3-sulfolene is heated to between 44°C and 48°C for 2.5 to 3.5 hours. google.com A separate patent also describes a synthesis method where 3-sulfolene is reacted with water in the presence of sodium hydroxide at 40°C for 10 hours, followed by neutralization with sulfuric acid to obtain 3-hydroxysulfolane with a 92% yield. epo.org These variations allow for flexibility in production based on desired reaction time and energy input.

The core strategy for integrating a methacrylate (B99206) group onto the sulfolane structure hinges on the initial functionalization of the sulfolane backbone. The introduction of a hydroxyl group to form 3-hydroxysulfolane is the pivotal derivatization step. google.comgoogle.com This hydroxyl group transforms the chemically stable sulfolane into a versatile intermediate that is primed for further reaction.

Once the hydroxyl group is in place, it serves as a handle for esterification. The reaction with methacrylic acid chloride is a direct and effective method for achieving the desired methacrylate integration. google.com This two-step process—hydroxylation via hydration followed by esterification—represents the most established and successful pathway for derivatizing the sulfolane backbone to produce this compound. google.comgoogle.com

Polymerization Mechanisms and Strategies Employing 3 Methacryloyloxy Sulfolane

Homopolymerization of 3-(Methacryloyloxy)sulfolane

The synthesis of poly(this compound) homopolymers has been accomplished using both conventional and controlled radical polymerization methods. These approaches offer different levels of control over the polymer architecture, molecular weight, and dispersity.

Conventional free radical polymerization (FRP) is a widely used method for synthesizing a variety of polymers. chemrestech.comrsc.org In the context of this compound, FRP has been employed to produce homopolymers. researchgate.netresearchgate.net This method typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), to initiate the polymerization process. chemrestech.com The resulting poly(this compound) has been found to possess a notably high glass transition temperature (Tg) of 188 °C, which is attributed to the bulky nature of the sulfolane (B150427) group in the polymer side chain. researchgate.net

Research has demonstrated the successful synthesis of polymethacrylates containing sulfonyl functional groups via conventional radical polymerization. researchgate.net While this technique is robust and straightforward, it often results in polymers with broad molecular weight distributions and limited control over the polymer architecture.

| Initiator | Key Findings | Reference |

|---|---|---|

| Azobisisobutyronitrile (AIBN) | Produces poly(this compound) with a high glass transition temperature (188 °C). | researchgate.net |

To achieve better control over the polymerization process, controlled radical polymerization (CRP) techniques have been applied to this compound. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. nih.govnih.gov

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that enables the synthesis of well-defined polymers. nih.govsigmaaldrich.com This technique has been successfully used for the polymerization of methacrylic monomers containing sulfone groups. researchgate.net The process involves a chain transfer agent (CTA) to mediate the polymerization, leading to polymers with living characteristics. sigmaaldrich.com This allows for the synthesis of block copolymers and other complex architectures. nih.govsigmaaldrich.com

Studies have reported the use of 2-cyano-2-propyl benzodithioate as a RAFT agent for the polymerization of similar methacrylates, achieving good control over the molecular weight and dispersity. researchgate.net

| RAFT Agent | Monomer | Key Findings | Reference |

|---|---|---|---|

| 2-cyano-2-propyl benzodithioate | Methacrylate (B99206) with nitrile group | Successful synthesis with controlled molecular weight. | researchgate.net |

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that has been utilized for the polymerization of methacrylate monomers. frontiersin.orgchinesechemsoc.org ATRP allows for the synthesis of polymers with well-defined architectures and narrow molecular weight distributions. frontiersin.orgnih.gov The use of sulfolane as a solvent in ATRP has been reported to facilitate a very fast and controlled polymerization of various monomers, including methacrylates, with only parts-per-million amounts of the copper catalyst. researchgate.net

The synthesis of poly(meth)acrylates with various functional groups has been successfully achieved through ATRP, demonstrating its applicability for creating well-defined polymers for specific applications. nih.govrsc.org

| Catalyst System | Solvent | Key Findings | Reference |

|---|---|---|---|

| Copper-based | Sulfolane | Fast and controlled polymerization with low catalyst concentration. | researchgate.net |

Controlled Radical Polymerization Approaches

Copolymerization with this compound

Copolymerization of this compound with other monomers allows for the tailoring of polymer properties by combining the characteristics of different monomer units.

Statistical and gradient copolymers represent two distinct types of copolymer architectures where the monomer units are arranged differently along the polymer chain. uq.edu.au In statistical copolymers, the monomers are distributed randomly, though their placement can be influenced by their respective reactivities. nih.govmdpi.com In contrast, gradient copolymers exhibit a gradual change in composition along the polymer chain. uq.edu.aursc.org

While specific studies on the statistical and gradient copolymerization of this compound are not extensively detailed in the provided search results, the principles of these copolymerization methods are well-established for methacrylates. mdpi.comnih.gov For instance, the copolymerization of methacrylic monomers containing sulfone and nitrile groups with N-vinyl-2-pyrrolidone has been reported to yield copolymers with enhanced dielectric properties. researchgate.net The synthesis of statistical copolymers is often achieved by polymerizing a mixture of monomers, with the final composition reflecting the feed ratio and reactivity ratios of the monomers. nih.gov Gradient copolymers are typically synthesized by gradually adding one monomer to the polymerization of another, resulting in a continuous change in the copolymer composition. uq.edu.au This approach has been used to create nanoparticles with unique properties. rsc.org

Block Copolymer Architectures Incorporating this compound Units

The synthesis of block copolymers allows for the combination of distinct polymer segments with different properties into a single macromolecule, leading to materials that can self-assemble into ordered nanostructures. rsc.orgnih.gov Reversible-deactivation radical polymerization (RDRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful methods for creating well-defined block copolymers with targeted molecular weights and low polydispersity. rsc.orgcmu.edumdpi.com These techniques are particularly suitable for monomers with functional groups, like this compound and its derivatives, as they tolerate a wide range of functionalities. rsc.orgcmu.edu

Similarly, ATRP enables the synthesis of block copolymers by using a macroinitiator, often a halogen-terminated polymer, to initiate the polymerization of a second monomer. nih.govcmu.edu This method has been used to create various amphiphilic and double hydrophilic block copolymers. mdpi.comcmu.edu For example, a typical strategy involves modifying a hydrophilic polymer like poly(ethylene glycol) (PEG) to create a macroinitiator for the ATRP of a hydrophobic or functional monomer. mdpi.com While direct examples of this compound in ATRP-synthesized block copolymers are not extensively detailed in the provided literature, the principles of ATRP allow for its incorporation. A potential architecture could involve a poly(this compound) block combined with other blocks, such as polystyrene or poly(n-butyl acrylate), to create materials for diverse applications. nih.gov

The choice of RDRP technique and the sequence of monomer addition are critical for successfully synthesizing high-purity block copolymers with desired functionalities. rsc.org

Emulsion Polymerization for Controlled Copolymer Microstructure

The final microstructure of a copolymer produced via emulsion polymerization is governed by several factors, including the reactivity ratios of the comonomers, their water solubility, and their partitioning between the aqueous phase, monomer droplets, and polymer particles. kpi.ua In batch emulsion copolymerization, compositional drift often occurs as the more reactive monomer is consumed faster, leading to intermolecular and intramolecular heterogeneity. kpi.ua

A pertinent example involves the synthesis of functional polymer nanoparticles using a derivative of this compound. In one study, sodium sulfonamide functionalized methacrylic polymer nanoparticles (NaNPs) were synthesized via batch emulsion copolymerization of sodium 1-(3-(methacryloyloxy)propylsulfonyl)-1-(trifluoromethylsulfonyl)imide (NaMTFSI) and methyl methacrylate (MMA). rsc.org This one-pot synthesis was conducted in water at 80 °C using sodium dodecyl sulfate (B86663) (SDS) as a surfactant and a redox initiator system. rsc.org The process yielded crosslinked nanoparticles with a size of approximately 50 nm and a high monomer-to-polymer conversion rate (>75 wt%). rsc.org The incorporation of the functional NaMTFSI monomer alongside MMA within the nanoparticle microstructure imparts specific properties relevant to applications such as gel polymer electrolytes for sodium metal batteries. rsc.org

The table below summarizes the components used in the emulsion polymerization synthesis of these functional nanoparticles. rsc.org

| Component | Function |

| Sodium 1-(3-(methacryloyloxy)propylsulfonyl)-1-(trifluoromethylsulfonyl)imide (NaMTFSI) | Functional Comonomer |

| Methyl methacrylate (MMA) | Comonomer |

| Ethylene (B1197577) glycol dimethacrylate (EGDMA) | Crosslinker |

| Sodium dodecyl sulfate (SDS) | Surfactant |

| Ascorbic acid / tert-Butyl hydroperoxide | Redox Initiator System |

| Water | Continuous Phase |

By carefully selecting the monomers, surfactant, and initiator system, emulsion polymerization enables the creation of complex copolymer microstructures, such as core-shell particles or uniformly composed nanoparticles, tailored for specific functions. osti.govrsc.org

Precipitation Polymerization for Particle Morphology Control

Precipitation polymerization is a distinctive method for synthesizing polymer particles, characterized by starting with a homogeneous solution of monomer and initiator in a solvent where the resulting polymer is insoluble. mdpi.comnumberanalytics.com As polymerization proceeds, the growing polymer chains precipitate out of the solution to form particles. numberanalytics.com A key advantage of this technique is that it can often be performed without any stabilizer or surfactant, yielding clean, uniform microspheres. mdpi.comnih.gov

The size and morphology of the polymer particles can be precisely controlled by tuning various reaction parameters. numberanalytics.comnih.gov These parameters include:

Monomer Concentration: Higher monomer concentrations can lead to changes in particle size. nih.gov

Solvent: The choice of solvent is critical, as it must dissolve the monomer but not the polymer. The polarity and solvating power of the solvent can influence the precipitation process and final particle morphology. tue.nl

Temperature: Polymerization temperature can affect reaction rates and the point of precipitation, thereby influencing particle size and shape. tue.nl

Initiator Concentration: The amount of initiator affects the number of growing chains and can influence the final particle number and size.

This technique has been employed to create a variety of particle morphologies, from simple microspheres to more complex structures like flower-like particles or hollow-core particles. nih.govtue.nlmpg.de For example, studies on other monomer systems have shown that adjusting the pH of the precursor solution during precipitation polymerization can control the particle diameter over a range from nanometers to micrometers. nih.gov In other cases, the polymerization of liquid crystalline (LC) monomers via precipitation polymerization has resulted in particles with unique, non-spherical shapes. tue.nl

While specific studies detailing the precipitation polymerization of this compound are not prevalent in the provided search results, the principles of the technique are applicable. Given that poly(this compound) would likely exhibit different solubility from its monomer, a suitable solvent system could be identified to facilitate precipitation polymerization. This would enable the synthesis of monodisperse particles of poly(this compound) or its copolymers, with the potential to control particle morphology for applications in areas like catalysis or as additives for composite materials.

Functional Comonomer Integration in Copolymerization

The copolymerization of this compound with various functional comonomers is a versatile strategy to create polymers with tailored properties. By integrating other monomers into the polymer chain, it is possible to introduce new functionalities that complement or enhance the characteristics imparted by the sulfolane group. researchgate.netrsc.org Controlled polymerization techniques like RAFT and ATRP are particularly effective for this purpose, as they allow for the synthesis of copolymers with well-defined compositions and architectures. cmu.edunih.gov

Other functional comonomers can be integrated to introduce different properties:

Stimuli-Responsive Monomers: Comonomers like diethylene glycol methyl ether methacrylate (DEG) and [2-(methacryloyloxy)ethyl]trimethylammonium chloride (TMA) can be copolymerized to create materials that respond to changes in temperature and salt concentration. nih.govelsevierpure.com

Hydrophilic/Hydrophobic Monomers: The balance of hydrophilic and hydrophobic properties can be tuned by copolymerizing with monomers like oligo(ethylene glycol) methyl ether methacrylate (OEG) or N-vinyl-2-pyrrolidone. researchgate.netnih.gov

Acidic/Basic Monomers: Integrating monomers with acidic groups, such as 2-(methacryloyloxy)ethyl succinate (B1194679) (MES), or basic groups can impart pH-responsiveness to the final copolymer. nih.gov

Nitrile-Containing Monomers: Copolymerization with nitrile-functional methacrylates has been shown to produce materials with higher dielectric constants compared to their homopolymer counterparts. researchgate.net

The table below illustrates examples of functional comonomers and the properties they can introduce when copolymerized with a sulfone-containing methacrylate.

| Functional Comonomer | Introduced Property/Functionality | Example Reference |

| Methyl methacrylate (MMA) | Structural component in functional nanoparticles | rsc.org |

| Ethylene glycol dimethacrylate (EGDMA) | Crosslinking | rsc.org |

| [2-(methacryloyloxy)ethyl]trimethylammonium chloride (TMA) | Salt and temperature responsiveness | nih.govelsevierpure.com |

| N-vinyl-2-pyrrolidone | Enhanced dielectric properties | researchgate.net |

| 2-(Methacryloyloxy)ethyl succinate (MES) | pH-responsiveness (acidic) | nih.gov |

By strategically selecting functional comonomers, researchers can design and synthesize advanced polymeric materials based on this compound with a wide range of precisely controlled properties for specialized applications.

Tailoring Polymer Architectures and Functionalities Through 3 Methacryloyloxy Sulfolane Integration

Design and Synthesis of Functional Polymer Architectures

The unique structure of 3-(methacryloyloxy)sulfolane, featuring a polymerizable methacrylate (B99206) group and a stable, polar sulfolane (B150427) ring, allows for its incorporation into a wide array of polymer architectures using modern polymerization techniques.

Linear and Branched Polymer Structures

The synthesis of polymers from this compound can be achieved through various radical polymerization methods to create both simple linear chains and complex branched structures. Conventional free-radical polymerization, often initiated by thermal initiators like azobisisobutyronitrile (AIBN), provides a straightforward route to linear poly(this compound). researchgate.net

For more precise control over the polymer's molecular weight and dispersity, reversible deactivation radical polymerization (RDRP) techniques are employed. chinesechemsoc.org These methods are crucial for creating well-defined polymer architectures.

Atom Transfer Radical Polymerization (ATRP): ATRP is a robust method for polymerizing methacrylates with a high degree of control. frontiersin.orgresearchgate.net It utilizes a transition metal complex (typically copper-based) to reversibly activate and deactivate the growing polymer chains, leading to polymers with narrow molecular weight distributions. researchgate.net Metal-free ATRP systems, mediated by visible light, have also been developed, offering more sustainable synthesis routes. frontiersin.org

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is another powerful RDRP technique that involves a chain transfer agent to control the polymerization. sigmaaldrich.com This method is highly versatile and tolerant of various functional groups, making it suitable for monomers like this compound. researchgate.net

Branched polymers, which exhibit unique properties such as lower viscosity compared to their linear counterparts, can also be synthesized. frontiersin.org Hyperbranched polymers have been prepared from methacrylate monomers using techniques like visible-light-induced ATRP with a special branching monomer (inibramer). d-nb.info Another approach involves the one-pot copolymerization with chain transfer agents that generate a polymerizable group at the end of the chain. These macromonomers can then be reincorporated into growing chains, leading to branched and even branch-upon-branch structures. google.comrsc.org

| Polymerization Method | Key Features | Resulting Architecture | References |

|---|---|---|---|

| Conventional Free-Radical Polymerization | Simple setup, uses initiators like AIBN. | Linear | researchgate.net |

| Atom Transfer Radical Polymerization (ATRP) | Controlled polymerization, narrow molecular weight distribution, uses transition metal catalysts. | Linear, Branched, Star | frontiersin.orgresearchgate.netd-nb.info |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) | Highly versatile, tolerant of many functional groups, uses a chain transfer agent. | Linear, Block, Star | researchgate.netsigmaaldrich.comrsc.org |

| Oxa-Michael Addition Polymerization | Can be used to create hyperbranched structures from commercially available monomers at room temperature. | Hyperbranched | rsc.org |

Multi-Block and Star Polymer Configurations

The capabilities of controlled radical polymerization techniques extend to the synthesis of more complex polymer architectures, such as multi-block and star polymers, which can incorporate this compound.

Multi-Block Copolymers: These polymers consist of two or more distinct polymer chains (blocks) linked together. They are often synthesized by sequential monomer addition using living polymerization techniques. mdpi.com RAFT polymerization is a dominant strategy for creating multi-block copolymers with high precision. rsc.org An advanced approach involves adding a small amount of acid during RAFT polymerization, which enhances the propagation rate and reduces the required amount of radical initiator. This method minimizes termination reactions, resulting in well-defined multi-block copolymers with low dispersity and high end-group fidelity. rsc.org

Star Polymers: Star polymers feature multiple linear polymer chains (arms) connected to a central core. mdpi.com The "core-first" method is a common synthesis strategy where a multifunctional initiator is used to simultaneously grow multiple polymer arms. researchgate.net For example, sugar-based scaffolds or silsesquioxane nanoparticles can serve as cores for initiating the ATRP of methacrylate monomers, leading to star polymers with a controlled number of arms. researchgate.net A combination of RAFT chemistry and other reactions, such as the hetero-Diels-Alder reaction, can also be used to create star polymers. mdpi.com

| Architecture | Description | Primary Synthesis Method | References |

|---|---|---|---|

| Multi-Block Copolymer | Linear polymer composed of two or more different monomer blocks. | Sequential RAFT or ATRP | rsc.orgmdpi.com |

| Star Polymer | Multiple polymer arms radiating from a central core. | "Core-first" ATRP from a multifunctional initiator; RAFT techniques. | mdpi.comresearchgate.net |

Chemical Functionalization of Polymer Side Chains

The sulfolane group in poly(this compound) is not merely a passive component; it is a key functional group that can be leveraged for various applications, from modifying surface properties to creating advanced ion-conducting materials.

Introduction of Sulfonyl Functionality for Surface Engineering

Surface engineering involves modifying the surface of a material to achieve desired properties without altering the bulk material. mdpi.comopenaccessjournals.com The sulfonyl group (–SO₂–) present in the sulfolane ring has a large dipole moment, which can be exploited to control the surface properties of materials. researchgate.netnih.gov

Polymers containing this compound can be used to create hydrophilic surfaces. researchgate.netnih.gov When these polymers form a film, the sulfonyl-containing side chains can orient at the interface, imparting hydrophilic characteristics as demonstrated by contact angle analysis. researchgate.netnih.gov Studies comparing methacrylate polymers with sulfolane, methylsulfone, and ethylsulfone side chains have shown that the five-membered ring structure of sulfolane allows the polar sulfonyl moiety to be effectively exposed at the polymer-water interface. nih.gov This makes the surface hydrophilic. Interestingly, the same sulfolane structure can orient differently at hydrophobic interfaces, sheltering the polar group and displaying a higher affinity for non-polar liquids. researchgate.netnih.gov This adaptive surface behavior is a key feature for advanced material design.

| Polymer Side Chain | Water Contact Angle (Advancing/Receding) | Key Finding | References |

|---|---|---|---|

| Sulfolane | 72° / 20° | Imparts significant hydrophilicity to the surface. | researchgate.netnih.gov |

| Methylsulfone | 71° / 21° | Hydrophilicity is similar to the sulfolane-containing polymer. | researchgate.netnih.gov |

| Ethylsulfone | 80° / 32° | Surface is less hydrophilic as the ethyl group partially masks the sulfonyl moiety. | researchgate.netnih.gov |

Synthesis of Polymeric Ionic Liquids (PILs) with Delocalized Anions

Polymeric ionic liquids (PILs) are a class of polyelectrolytes that combine the properties of polymers with those of ionic liquids, such as high ionic conductivity and thermal stability. rsc.org The sulfonyl group in this compound serves as an excellent precursor for creating anionic PILs.

Research has demonstrated the synthesis of novel PILs from ionic monomers that are structurally similar to this compound. rsc.orgresearchgate.net These monomers are designed to have a polymerizable methacrylate group, a sulfonyl group, and a delocalized anion, which is crucial for achieving high ionic conductivity. rsc.orgresearchgate.net For instance, monomers have been created that mimic the highly conductive bis(trifluoromethylsulfonyl)imide (TFSI) anion. researchgate.net

The synthesis involves the radical polymerization of these custom ionic monomers to produce linear anionic PILs. rsc.org These polymers have shown a dramatic increase in ionic conductivity—by as much as three orders of magnitude—compared to analogs with non-delocalized anions. rsc.orgresearchgate.net Furthermore, block copolymers consisting of a PIL block, such as poly(lithium 1-[3-(methacryloyloxy)propylsulfonyl]-1-(trifluoromethylsulfonyl)imide), and a flexible block like poly(ethylene glycol) have been synthesized via RAFT polymerization. encyclopedia.pub These materials are promising for applications as solid-state electrolytes in batteries. encyclopedia.pub

| Polymer System | Ionic Conductivity (S cm⁻¹) | Temperature (°C) | Key Feature | References |

|---|---|---|---|---|

| Anionic PILs with delocalized anions | 2.0 × 10⁻⁸ to 1.6 × 10⁻⁷ | 25 | Conductivity is three orders of magnitude higher than unmodified analogs. | rsc.orgresearchgate.net |

| Copolymers of ionic monomers with poly(ethylene glycol) | 4.8 to 6.8 × 10⁻⁶ | 40 | Copolymerization further enhances conductivity. | rsc.orgresearchgate.net |

| Block copolymer polyelectrolyte (LiMTFSI-based) | up to 2.3 × 10⁻⁶ | 25 | Single-ion conducting properties suitable for battery applications. | encyclopedia.pub |

Development of Zwitterionic Polymer Systems

Zwitterionic polymers, also known as polybetaines, contain an equal number of cationic and anionic groups on the same repeating unit. mdpi.com This charge balance gives them unique properties, including exceptional hydrophilicity and outstanding resistance to protein adsorption and biofilm formation, making them highly biocompatible. mdpi.compolymersource.cad-nb.info

Polymers derived from this compound are ideal candidates for conversion into zwitterionic systems. While the monomer itself is not zwitterionic, the sulfolane ring can be chemically modified post-polymerization to create the required anionic and cationic centers.

The synthesis of zwitterionic polymers typically proceeds via the polymerization of a zwitterionic monomer. mdpi.com For methacrylate-based systems, monomers like sulfobetaine (B10348) methacrylate (SBMA) are often polymerized using controlled radical techniques like ATRP or RAFT to produce well-defined anti-fouling polymers.

A potential synthetic route to create a zwitterionic polymer from poly(this compound) would involve a post-polymerization modification strategy. This could include:

Ring-opening of the sulfolane moiety: Reaction with a nucleophile could open the stable sulfolane ring to generate a sulfonate anion (–SO₃⁻).

Introduction of a cationic group: A separate reaction step could be used to attach a cationic group, such as a quaternary ammonium (B1175870) ion, to another part of the monomer's side chain.

This approach would transform the neutral sulfolane-containing polymer into a high-performance zwitterionic material suitable for biomedical applications like coatings for medical devices and drug delivery systems. polymersource.canih.gov

Crosslinking Methodologies for this compound-Based Networks

The transformation of linear or branched polymers derived from this compound into robust, three-dimensional networks is achieved through crosslinking. This process enhances material properties such as mechanical strength, thermal stability, and chemical resistance by forming covalent bonds between polymer chains. hengdasilane.commdpi.com The methodologies to achieve this can be broadly categorized into chemical crosslinking and radiation-induced crosslinking.

Chemical Crosslinking Agents and Reactions

Chemical crosslinking involves the use of multifunctional monomers, known as crosslinking agents, that are copolymerized with this compound. These agents possess two or more reactive groups, enabling them to form bridges between polymer chains. Given the methacrylate functionality of this compound, common crosslinking agents used for methacrylate-based systems are highly applicable.

The primary reaction mechanism is free-radical crosslinking. researchgate.net During polymerization, the crosslinking agent, which contains multiple vinyl groups, is incorporated into the growing polymer chains. The reactivity of the second vinyl group allows it to bond with another polymer chain, leading to the formation of a crosslinked, insoluble, and swellable network. engconfintl.org

Common chemical crosslinking agents for methacrylate-based polymers include:

Dimethacrylates: Monomers like ethylene (B1197577) glycol dimethacrylate (EGDMA) and 1,4-butanediol (B3395766) dimethacrylate (BDDMA) are frequently used. engconfintl.orgrsc.orgmdpi.com EGDMA, with its short chain structure, is effective in creating a tightly crosslinked network. mdpi.com

Divinyl Monomers: Divinylbenzene (DVB) is another effective crosslinking agent that can be reacted with methyl methacrylate to enhance thermal stability and char formation. researchgate.net

Other Multifunctional Acrylates: A variety of bifunctional and polyfunctional acrylates can be added to formulations to facilitate crosslinking. google.com

The choice and concentration of the crosslinking agent are critical parameters that influence the final network structure. Factors such as the chain length of the crosslinker can affect the flexibility and mechanical properties of the resulting material. mdpi.com For instance, long-chain crosslinking agents may impart more flexibility compared to their short-chain counterparts. mdpi.com

Table 1: Common Chemical Crosslinking Agents for Methacrylate-Based Networks

| Crosslinking Agent | Abbreviation | Type | Key Characteristics/Applications | Citations |

|---|---|---|---|---|

| Ethylene glycol dimethacrylate | EGDMA | Dimethacrylate | Short-chain structure; widely used to improve mechanical properties like flexural strength. | rsc.orgmdpi.com |

| 1,4-Butanediol dimethacrylate | BDDMA | Dimethacrylate | Used in comparative studies with its acrylate (B77674) counterpart to analyze network formation. | engconfintl.org |

| Divinylbenzene | DVB | Divinyl Monomer | Enhances thermal stability and char formation in methacrylate polymers. | researchgate.net |

| Allyl methacrylate | AMA | Multi-functional Monomer | Commonly used to induce covalent crosslinking in methacrylate polymers. | rsc.org |

Radiation-Induced Crosslinking Processes

Radiation-induced crosslinking is an alternative method that uses high-energy radiation to create bonds between polymer chains without the need for chemical crosslinking agents. google.com This technique is particularly attractive as it can be performed at room temperature and avoids the use of potentially toxic initiators or catalysts. mdpi.comresearchgate.net For polymers containing this compound, methods such as electron beam (E-beam) and gamma radiation are viable options. google.comgoogle.com

The fundamental principle of radiation-induced crosslinking involves the interaction of ionizing radiation with the polymer. This interaction generates highly reactive species, including free radicals, along the polymer backbone. ichtj.waw.pl These radicals can then combine with radicals on adjacent chains to form crosslinks, resulting in a three-dimensional polymer network. researchgate.net The process can lead to a significant increase in the polymer's molecular weight and the formation of an insoluble gel fraction. ichtj.waw.placs.org

Key aspects of radiation-induced crosslinking include:

Electron Beam (E-beam) Curing: E-beam technology is an efficient method for crosslinking methacrylated polymers. mdpi.comresearchgate.net It offers high penetration power and eliminates the need for photoinitiators, making it suitable for applications requiring high purity, such as in the biomedical field or for food contact materials. researchgate.netacs.org The dose and dose rate of the electron beam are critical parameters that influence the final conversion and thermomechanical properties of the crosslinked network. acs.org

Gamma Radiation: Similar to E-beams, gamma radiation can initiate crosslinking by generating free radicals within the polymer structure. researchgate.net The extent of crosslinking is generally proportional to the absorbed radiation dose. researchgate.net

Both chain scission (degradation) and crosslinking can occur simultaneously during irradiation. ichtj.waw.plresearchgate.net The prevalence of one over the other depends on the polymer's chemical structure and the irradiation conditions. ichtj.waw.pl For many methacrylate-based systems, crosslinking is the dominant effect, leading to improved material properties. rug.nl

Table 2: Radiation-Induced Crosslinking Methods

| Radiation Type | Description | Key Advantages | Citations |

|---|---|---|---|

| Electron Beam (E-beam) | Uses accelerated electrons to initiate polymerization and crosslinking. | Fast curing process; no need for photoinitiators; high process flexibility. | google.commdpi.comresearchgate.netacs.org |

| Gamma Radiation | Uses high-energy photons emitted from a source like Cobalt-60. | High penetration depth; can be used to treat bulk materials. | google.comgoogle.comresearchgate.net |

| Ultraviolet (UV) Radiation | Uses UV light, often in the presence of a photoinitiator, to start the crosslinking reaction. | Simple process for thin films; lower energy requirements compared to E-beam. | google.comgoogle.com |

Advanced Applications of 3 Methacryloyloxy Sulfolane Derived Materials in Chemical Technologies

Polymer Electrolytes for Electrochemical Energy Storage Devices

Materials derived from 3-(methacryloyloxy)sulfolane are key components in the development of advanced polymer electrolytes for lithium-ion batteries. mdpi.com A significant area of research involves the synthesis of copolymers containing lithium 1-[3-(methacryloyloxy)propylsulfonyl]-1-(trifluoromethylsulfonyl)imide (LiMTFSI), a lithium salt monomer that includes the core sulfolane (B150427) structure. encyclopedia.pubnih.gov These copolymers, often synthesized with poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGM), are designed to function as single-ion conducting polyelectrolytes. encyclopedia.pub

One approach involves creating a hierarchical multifunctional polymer electrolyte (HMPE) by copolymerizing LiMTFSI and a crosslinker like pentaerythritol (B129877) tetraacrylate (PETEA) within a traditional liquid electrolyte absorbed in a glass fiber membrane. nih.gov The resulting quasi-solid-state electrolyte exhibits high ionic conductivity and remarkable suppression of lithium dendrite growth, a major safety concern in lithium metal anodes. nih.gov Another strategy utilizes these functional monomers to create poly(methyl methacrylate)-based nanoparticles. nih.gov These nanoparticles serve as functional fillers in composite solid electrolytes, enhancing mechanical properties and ionic conductivity. nih.gov For instance, when mixed with poly(ethylene oxide) (PEO) and a lithium salt, they produce membranes with a storage modulus (E′) greater than 10⁶ Pa at 80 °C and high ionic conductivity. nih.gov

Table 1: Performance of this compound-Derived Electrolytes in Lithium Systems

| Electrolyte System | Key Components | Ionic Conductivity | Li-ion Transference Number (tLi+) | Key Finding |

|---|---|---|---|---|

| Hierarchical Multifunctional Polymer Electrolyte (HMPE) | LiMTFSI, PETEA, Liquid Electrolyte, Glass Fiber Membrane | 2.24 x 10⁻³ S cm⁻¹ at 25 °C nih.gov | 0.75 nih.gov | Suppresses Li dendrite growth, enabling stable quasi-solid-state batteries. nih.gov |

| Block Copolymer Polyelectrolyte | Poly(LiMTFSI), Poly(ethylene glycol) methyl ether methacrylate | Up to 1.2 x 10⁻⁵ S cm⁻¹ at 55 °C encyclopedia.pub | N/A | Demonstrates effective single-ion conducting properties. encyclopedia.pub |

| Composite Solid Electrolyte | LiMTFSI-functionalized PMMA nanoparticles, PEO, LiTFSI | 6.6 x 10⁻⁴ S cm⁻¹ at 80 °C nih.gov | N/A | Nanoparticles act as functional fillers, improving mechanical and electrical properties. nih.gov |

| Single-Ion Composite Gel Electrolyte | LiMTFSI-functionalized PMMA nanoparticles, Propylene (B89431) Carbonate | N/A | Close to unity nih.gov | Nanoparticles enable the creation of mechanically robust, single-ion conducting gel electrolytes. nih.gov |

The principles of using this compound derivatives are being extended to sodium-ion battery technologies, which are gaining attention due to the high abundance and low cost of sodium. rsc.orgnih.gov Researchers have synthesized sodium sulfonamide functionalized methacrylic polymer nanoparticles (NaNPs) through the emulsion copolymerization of methyl methacrylate and sodium 1-(3-(methacryloyloxy)propylsulfonyl)-1-(trifluoromethylsulfonyl)imide (NaMTFSI). rsc.org

These NaNPs are then mixed with various plasticizers, such as organic solvents (sulfolane, propylene carbonate) or ionic liquids, to create gel polymer electrolytes (GPEs). rsc.org The properties of these GPEs are highly dependent on the plasticizer used. rsc.org For example, a GPE system combining NaNPs with sulfolane as the plasticizer demonstrated superior ionic conductivity among organic solvent-based gels. rsc.org This research highlights the potential of using these Na-sulfonamide functional nanoparticles to immobilize different plasticizers, thereby creating soft-solid electrolytes tailored for sodium metal batteries. rsc.org The use of sulfolane-based electrolytes, in general, is seen as a promising pathway for developing high-voltage, flame-retardant sodium-ion batteries. nih.govnmlett.org

Table 2: Ionic Conductivity of NaMTFSI-Derived Gel Polymer Electrolytes for Sodium Batteries

| Plasticizer (mixed with NaNPs) | Ionic Conductivity at 50 °C | Key Observation |

|---|---|---|

| Sulfolane (SL) | 1.1 x 10⁻⁴ S cm⁻¹ rsc.org | Achieved the best ionic conductivity among the tested organic solvent-based GPEs. rsc.org |

| Propylene Carbonate (PC) | 3.4 x 10⁻⁵ S cm⁻¹ rsc.org | Resulted in nearly one order of magnitude lower conductivity than the sulfolane-based system. rsc.org |

| Pyrrolidinium-FSI Ionic Liquid (C₃mpyrFSI) | 4.7 x 10⁻⁴ S cm⁻¹ rsc.org | The best performing ionogel, showing higher conductivity than organic solvent-based gels. rsc.org |

A major goal in polymer electrolyte research is the development of single-ion conductors, where ideally only the charge-carrying cation (e.g., Li⁺) is mobile. nih.gov This maximizes charge transport efficiency and minimizes detrimental effects like concentration polarization, which can lead to dendrite formation. nih.gov Polymers derived from this compound are central to this effort. encyclopedia.pubnih.gov

By incorporating an anionic group directly into the polymer structure using monomers like LiMTFSI, the anion's mobility is restricted to the much slower polymer chain dynamics. nih.govnih.gov This design effectively creates a single-ion conducting pathway. nih.gov For example, block copolymers of poly(LiMTFSI) and poly(ethylene glycol) methyl ether methacrylate have been synthesized specifically for their single-ion conducting properties. mdpi.comencyclopedia.pub Furthermore, gel electrolytes prepared by combining LiMTFSI-functionalized nanoparticles with a plasticizer like propylene carbonate, without any additional salt, exhibit a lithium transference number approaching unity, demonstrating that the nanoparticles can serve as functional fillers to achieve single-ion conduction. nih.gov Another advanced system, a hierarchical multifunctional polymer electrolyte, achieved a high Li-ion transference number of 0.75, showcasing a near-single-ion conducting behavior that significantly suppresses dendrite growth. nih.gov

Biomedical Material Formulations

The unique chemical properties of this compound also lend themselves to biomedical applications, where biocompatibility and specific interactions with biological tissues are paramount. google.comresearchgate.net The presence of the sulfolane group and the polymerizable methacrylate function allows for the design of specialized materials for medical use. sigmaaldrich.com

This compound is a key ingredient in certain advanced medical and surgical adhesive compositions. google.com It is formulated with cyanoacrylates, such as 2-ethyl cyanoacrylate, to create adhesives with improved properties for tissue bonding. google.com In these formulations, this compound is reported to act as an anti-inflammatory agent, which helps to prevent inflammation in tissues and thereby promotes faster healing and cicatrization. google.com

The concentration of this compound in these adhesives is critical; a content between 5% and 17.5% by weight is specified to effectively avoid tissue irritation. google.com In addition to its anti-inflammatory role, its inclusion, along with butyl acrylate (B77674), enhances the elasticity of the adhesive film, making it comparable to the elasticity of skin. google.com This prevents the film from cracking or causing tissue retraction, ensuring the suture's strength and durability for 10-15 days. google.com One commercial surgical glue, Glubran 2, is composed of N-butyl-2-cyanoacrylate and methacryloxy-sulfolane, a combination that renders the compound more stable and biocompatible than traditional cyanoacrylate monomers. researchgate.net

Table 3: Composition of a this compound-Based Medical Adhesive

| Component | Function | Percentage by Weight |

|---|---|---|

| 2-ethyl cyanoacrylate | Primary adhesive monomer | 65-90% google.com |

| 3-methacryloxy sulfolane | Anti-inflammatory agent, promotes healing google.com | 5-17.5% google.com |

| Butyl acrylate | Increases film elasticity google.com | 5-17.5% google.com |

The development of biocompatible surfaces that resist non-specific protein adsorption and cell adhesion is crucial for medical implants and devices. frontiersin.org While direct studies on polymers made purely from this compound for this purpose are limited, the properties of related sulfone-containing polymers provide strong indications of their potential. The sulfonyl functional group is known to have a large dipole moment, which can impart hydrophilic properties to a polymer surface. researchgate.net This hydrophilicity is a key factor in resisting biofouling. frontiersin.org

The addition of methacryloxy-sulfolane to n-butyl-cyanoacrylate adhesives has been shown to increase the biocompatibility of the resulting polymer. researchgate.net This is partly attributed to the release of non-toxic components during biodegradation and a lower local temperature during the exothermic polymerization reaction compared to pure cyanoacrylate. researchgate.net The anti-inflammatory properties of this compound also contribute significantly to its biocompatibility when used in materials that come into contact with bodily tissues. google.com These characteristics suggest that polymers incorporating this compound are promising candidates for creating surfaces that are well-tolerated by the body.

Optical and Electronic Polymer Systems Design

The unique molecular architecture of this compound, which combines a polymerizable methacrylate group with a highly polar, sulfur-containing sulfolane ring, makes it a valuable monomer for designing advanced polymer systems. The presence of sulfur and oxygen atoms significantly influences the material's refractive index and dielectric properties, enabling its use in specialized optical and electronic applications.

Polymer Materials for High Refractive Index Resist Applications

The development of high-performance optical materials is critical for advanced lithographic processes, particularly for 193 nm immersion lithography, which demands materials with a high refractive index (RI). uq.edu.au Sulfur-containing compounds have been identified as beneficial for increasing the refractive index of polymers. uq.edu.au The incorporation of sulfur atoms into a polymer matrix, especially within cyclic structures, can lead to a dense molecular volume, which is a key factor for achieving a high refractive index. researchgate.net

Polymers derived from this compound are part of a broader class of sulfur-containing (meth)acrylate polymers developed for optical applications. researchgate.net Research into this class of materials has shown a linear increase in the refractive index of copolymers with a higher content of the sulfur-containing monomer. researchgate.net Homopolymers of sulfur-containing methacrylates have been predicted to reach high refractive indices, ranging from 1.624 to 1.725 at 589 nm. researchgate.net Furthermore, these polymers often exhibit low wavelength dispersion, with Abbe's numbers around 30, and maintain high optical transparency in the visible spectrum. researchgate.net The thermal stability of these polymers is also notable, often stable up to approximately 250 °C with glass transition temperatures (Tg) around 100 °C. researchgate.net The bulky, ring structure of the sulfolane group in poly(this compound) contributes to an unusually high glass transition temperature (Tg = 188 °C) for a methacrylate polymer, enhancing the thermal stability of the resist. researchgate.net

The synthesis of such high RI polymers typically involves the radical polymerization of sulfur-containing methacrylate monomers. researchgate.net For resist applications, these monomers can be copolymerized with other monomers, such as 2-methyl adamantyl methacrylate, to balance properties like refractive index, transparency, and etch resistance. uq.edu.au This approach has been shown to yield significant increases in refractive index at 193 nm compared to standard argon fluoride (B91410) (ArF) resists. uq.edu.au

Table 1: Optical Properties of Various Sulfur-Containing Polymers

| Polymer Type | Refractive Index (n) at 589 nm | Abbe Number (ν) | Key Feature |

|---|---|---|---|

| Sulfur-Containing Acrylate Homopolymer (Predicted) | 1.624–1.725 | ~30 | High sulfur content leads to high RI. researchgate.net |

| Trithiocyclane-methacrylate Copolymer | >1.60 (Predicted for Homopolymer) | - | 9.4% RI increase at 193 nm vs standard resist. uq.edu.au |

| Poly(methacrylate) with 1,3-dithiane (B146892) groups | ~1.62 | ~30 | Alicyclic sulfur structure enhances molecular density. researchgate.net |

Dielectric Polymer Composites

The highly polar nature of the sulfone group (O=S=O) in this compound makes it a candidate for use in high dielectric constant (high-k) polymer systems. The sulfonyl moiety, when exposed at the interface of a material, imparts hydrophilic properties. researchgate.net In polymer systems, this polarity can be leveraged to increase the dielectric constant, a critical property for materials used in capacitors, electronic packaging, and as gate dielectrics in transistors.

Research has demonstrated that copolymerizing methacrylic monomers containing sulfone groups with other monomers can produce materials with significantly higher dielectric properties compared to conventional polymer dielectrics. researchgate.net For instance, copolymers incorporating both sulfone and nitrile groups have been synthesized, achieving dielectric constants between 5.3 and 8.2 with low dissipation factors (below 0.022). researchgate.net These values represent a notable improvement over their respective poly(methacrylate) homopolymers. researchgate.net

A key advantage of these sulfone-containing copolymers is their higher glass transition temperatures (Tg), which delays the onset of highly dissipative phenomena like α-relaxation and ionic conductivity at elevated temperatures. researchgate.net The sulfolane group, in particular, is known to produce polymers with high thermal stability and Tg. researchgate.net This combination of high dielectric constant and enhanced thermal stability is crucial for the reliability of electronic components operating under various conditions. While much of the research focuses on copolymer systems, the principles apply to the formulation of dielectric composites where this compound-derived polymers could serve as the matrix or a functional component.

Table 2: Dielectric Properties of Sulfone-Containing Copolymers

| Copolymer System | Dielectric Constant (k) | Dissipation Factor (tan δ) | Key Feature |

|---|---|---|---|

| Methacrylate with Sulfone and Nitrile Groups | 5.3 - 8.2 | < 0.022 | Higher Tg delays dissipative phenomena. researchgate.net |

| Sulfolane-based Gel Polymer Electrolyte | - | - | Enhanced ion dynamics and stability for battery applications. acs.org |

Computational and Theoretical Investigations on 3 Methacryloyloxy Sulfolane Polymerization

Mechanistic Studies of Radical Polymerization Propagation and Termination

The free-radical polymerization of 3-(Methacryloyloxy)sulfolane, like other methacrylates, proceeds via a well-established chain reaction mechanism involving initiation, propagation, and termination steps. chemrestech.comchemrestech.com Computational studies are instrumental in dissecting the energetics and stereochemistry of the propagation and termination phases.

Propagation: The propagation step involves the sequential addition of monomer units to the growing polymer chain. The process is overwhelmingly favored to proceed in a head-to-tail fashion due to the steric hindrance of the methacrylate (B99206) methyl group and the resonance stabilization of the resulting tertiary radical.

Head-to-Tail Addition: The propagating radical, located on a tertiary carbon, attacks the unsubstituted CH₂ of the incoming monomer's vinyl group. This regenerates a stable tertiary radical on the newly added unit, ready for the next addition.

Termination: The termination of growing polymer chains primarily occurs through two mechanisms: combination (or coupling) and disproportionation. The branching ratio between these two pathways is highly dependent on temperature and the specific chemistry of the monomer.

Combination: Two growing polymer chain radicals couple to form a single, longer polymer chain with a head-to-head linkage at the junction point.

Disproportionation: This mechanism involves the transfer of a hydrogen atom from one radical chain to another. This results in two separate polymer chains: one with a saturated end-group and another with an unsaturated, terminal double bond. For methacrylates, the hydrogen is typically abstracted from the methyl group.

Computational modeling can determine the activation barriers for both termination pathways, allowing for a prediction of their relative likelihood.

Quantum Chemical Calculations for Monomer Reactivity and Polymerization Kinetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer quantitative insights into the reactivity of the this compound monomer and the kinetics of its polymerization. google.com By modeling the potential energy surface of the reaction, key thermodynamic and kinetic parameters can be determined.

Calculations are typically performed to determine the geometries and energies of the reactants, transition states, and products for the elementary reaction steps. google.com For instance, the M06 density functional with a 6-31+G** basis set is a common choice for such mechanistic studies in organic and polymer chemistry. google.com

The reactivity of the monomer is assessed by analyzing its electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The stability of the propagating radical, influenced by the sulfolane (B150427) moiety, is a key determinant of the propagation rate constant, kp.

By calculating the energy barrier of the transition state for monomer addition, the propagation rate can be estimated. Similarly, calculating the activation energies for combination and disproportionation allows for the prediction of the termination rate constant, kt.

| Parameter | Description | Hypothetical Calculated Value (kJ/mol) | Implication |

| Ea (Propagation) | Activation energy for the addition of a monomer to the growing radical chain. | 25 - 35 | A relatively low barrier, suggesting that propagation is a facile and rapid process, characteristic of methacrylate polymerization. |

| Ea (Termination - Combination) | Activation energy for the coupling of two macroradicals. | 5 - 10 | A very low barrier, indicating that termination by combination is a diffusion-controlled process with high efficiency once radicals are in proximity. |

| Ea (Termination - Disproportionation) | Activation energy for hydrogen transfer between two macroradicals. | 8 - 15 | A slightly higher barrier than combination, suggesting that while disproportionation occurs, combination may be the more dominant termination pathway at lower temperatures for methacrylates. |

| ΔH (Polymerization) | Enthalpy of polymerization. | -55 to -65 | A significant negative value indicates that the polymerization is a highly exothermic process, releasing substantial heat that must be managed during synthesis. |

Disclaimer: The data in this table are hypothetical and illustrative of typical values obtained from DFT calculations for methacrylate polymerization. They serve to demonstrate the type of insights gained from such studies.

Molecular Dynamics Simulations of Polymer Chain Conformations and Interactions

While quantum mechanics is ideal for studying the reaction chemistry, Molecular Dynamics (MD) simulations are used to investigate the physical properties and behavior of the resulting polymer chains on a larger scale of time and length. mdpi.comnih.gov MD simulations model the polymer as a collection of atoms interacting through a defined force field (e.g., AMBER, GROMOS), allowing the system to evolve over time. mdpi.com

Analysis of the simulation trajectory provides detailed information on:

Local Structure: Radial distribution functions (RDFs) can be calculated to understand the packing and organization of the side chains. The RDF between the sulfur atoms of the sulfolane rings, for example, would indicate the degree of intermolecular or intramolecular clustering of these polar groups.

Polymer Dynamics: By tracking the movement of atoms and chain segments over time, one can calculate properties like the root-mean-square fluctuation (RMSF) of residues, which highlights the flexibility of different parts of the polymer backbone and side chains. mdpi.com

| Simulation Parameter / Metric | Description | Expected Finding for Poly(this compound) |

| Force Field | A set of equations and parameters used to describe the potential energy of the system. | AMBER or OPLS-based force fields are commonly used for organic molecules and polymers. mdpi.com |

| Radius of Gyration (Rg) | A measure of the overall size of a polymer chain. | Expected to be larger than for poly(methyl methacrylate) of equivalent molecular weight due to steric hindrance from the bulky sulfolane side groups. |

| Persistence Length | A measure of the stiffness or bending rigidity of a polymer chain. | The bulky side chains are predicted to increase chain stiffness, resulting in a higher persistence length. |

| Side Chain Orientation | The preferential arrangement of the sulfolane groups relative to the polymer backbone. | Simulations would reveal whether the polar sulfonyl groups orient towards each other or are solvated by the surrounding medium, influencing solubility and intermolecular forces. |

Future Perspectives and Emerging Research Directions for 3 Methacryloyloxy Sulfolane

Exploration of Novel Sustainable Synthetic Routes

The traditional synthesis of methacrylate (B99206) esters often involves processes that are not aligned with the principles of green chemistry. The future development of 3-(methacryloyloxy)sulfolane is intrinsically linked to the establishment of more sustainable and environmentally benign synthetic methodologies.

Current synthesis methods for this compound can be made more industrially viable and safer by optimizing reaction conditions to shorten process times and eliminate the use of particularly aggressive reagents. google.com For instance, one patented method involves the reaction of 3-oxysulfolane with methacrylic acid chloranhydride under controlled temperature conditions, which is presented as a more technologically advanced and safer industrial process. google.com Another described method involves the reaction of methacrylic acid and 3-oxysulfolane at elevated temperatures in the presence of a suitable solvent like toluene (B28343) or benzene (B151609) to distill off the water formed during the reaction. google.com

Future research is anticipated to move towards even "greener" synthetic pathways. encyclopedia.pub This could involve the adoption of techniques such as biocatalysis, which utilizes enzymes for highly specific and efficient transformations under mild conditions, potentially reducing energy consumption and by-product formation. chemrxiv.orgnih.govrsc.org The use of renewable feedstocks is another cornerstone of green chemistry, and exploring bio-based routes to the sulfolane (B150427) or methacrylate precursors could significantly improve the sustainability profile of the final monomer. chemrxiv.orgtubitak.gov.tr Additionally, the replacement of conventional and often hazardous organic solvents with safer alternatives is a key area of development. nih.govacs.orgresearchgate.net While sulfolane itself has been used as a solvent in various applications, concerns about its potential hazards suggest a need for more benign reaction media. nih.govmdpi.com Methodologies like microwave-assisted synthesis and ultrasonication, which can accelerate reaction rates and reduce energy input, are also promising avenues for the sustainable production of this compound. encyclopedia.pubnih.gov

Table 1: Potential Green Chemistry Approaches for this compound Synthesis

| Green Chemistry Principle | Potential Application to this compound Synthesis | Anticipated Benefits |

| Use of Renewable Feedstocks | Synthesis of 3-oxysulfolane or methacrylic acid from biomass sources. chemrxiv.orgrsc.org | Reduced reliance on petrochemicals, lower carbon footprint. |

| Biocatalysis | Enzymatic esterification of 3-oxysulfolane with a methacrylic acid derivative. nih.gov | High selectivity, mild reaction conditions, reduced waste. |

| Alternative Energy Sources | Microwave or ultrasound-assisted synthesis. encyclopedia.pubnih.gov | Faster reaction times, increased energy efficiency. |

| Safer Solvents and Reagents | Replacement of hazardous solvents and reagents with greener alternatives. nih.govresearchgate.net | Improved process safety, reduced environmental impact. |

Development of Responsive and Smart Polymer Systems

"Smart" or "intelligent" polymers are materials that exhibit significant changes in their physical or chemical properties in response to external stimuli, such as temperature, pH, or light. researchgate.netbeilstein-journals.org The incorporation of the sulfolane group into a methacrylate polymer backbone offers intriguing possibilities for the creation of such responsive systems.

For instance, by copolymerizing this compound with pH-sensitive monomers containing acidic or basic groups (e.g., methacrylic acid or aminoethyl methacrylate), it is possible to develop dual-responsive hydrogels. nih.govnih.govresearchgate.netnih.gov Such hydrogels could exhibit simultaneous responses to changes in both temperature and pH, making them suitable for sophisticated applications like targeted drug delivery, where the polymer matrix could be designed to release a therapeutic agent under specific physiological conditions. researchgate.netnih.gov Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are a major focus in the field of smart materials for biomedical applications. nih.govnih.govmdpi.comrsc.orgiaea.org

The development of such smart polymer systems based on this compound is still in its early stages, but the unique combination of properties offered by the sulfolane moiety provides a strong foundation for future research in this area.

Table 2: Potential Stimuli-Responsive Systems Incorporating this compound

| Type of Responsive System | Potential Monomer Combination | Triggering Stimulus | Potential Application |

| Thermoresponsive | Copolymer with N-isopropylacrylamide (NIPAM) | Temperature | Controlled drug release, tissue engineering scaffolds. nih.gov |

| pH-Responsive | Copolymer with methacrylic acid or dimethylaminoethyl methacrylate. nih.govresearchgate.net | pH | Enteric drug delivery, biosensors. researchgate.netnih.gov |

| Dual-Responsive (Thermo- and pH-) | Terpolymer with NIPAM and a pH-sensitive monomer. | Temperature and pH | Advanced drug delivery systems with multi-stage release profiles. |

Integration into Advanced Composite Materials and Nanotechnologies

The integration of functional polymers into composite materials and nanostructures is a rapidly growing field of materials science. The distinct properties of poly(this compound), such as its high polarity and thermal stability, make it a promising component for such advanced applications.

One of the most promising areas is in the development of polymer electrolytes for batteries. The sulfolane solvent is known for its high dielectric constant, low volatility, and electrochemical stability, making it a suitable component for electrolytes in lithium-ion and solid-state batteries. While much of the research has focused on sulfolane as a liquid solvent, incorporating the sulfolane moiety into a polymer backbone via this compound offers a pathway to solid or gel polymer electrolytes. These polymer-based electrolytes can offer improved safety and processability compared to their liquid counterparts.

Furthermore, polymers based on this compound can be used to create polymer nanocomposites with enhanced properties. scienceopen.com By incorporating inorganic nanoparticles such as silica, titanium dioxide, or zinc oxide into a poly(this compound) matrix, it is possible to create materials with improved mechanical strength, thermal stability, or specific optical or electronic properties. nih.govnih.govresearchgate.net The preparation of these nanocomposites can be achieved through various methods, including in situ polymerization, where the monomer is polymerized in the presence of the nanoparticles, ensuring a good dispersion. nih.govwiley-vch.de

In the realm of nanotechnology, this compound can be utilized in the synthesis of functional polymer nanoparticles. acs.org These nanoparticles can be designed for a range of applications, including as nanocarriers for drug delivery or as components in advanced sensor technologies. uc.ptnih.gov For example, pH-responsive nanoparticles can be formulated using copolymers containing this compound for targeted therapeutic delivery. nih.gov The unique properties of the sulfolane group could also be harnessed in the fabrication of specialized coatings and membranes with tailored functionalities. researchgate.net

Table 3: Potential Applications in Advanced Materials and Nanotechnology

| Application Area | Role of this compound | Key Properties Utilized |

| Solid/Gel Polymer Electrolytes | As a monomer to form a polymer electrolyte matrix. | High dielectric constant, thermal stability, electrochemical stability. researchgate.net |

| Polymer Nanocomposites | As the polymer matrix for inorganic nanoparticles. scienceopen.com | Mechanical strength, thermal stability, adhesion to fillers. nih.gov |

| Functional Nanoparticles | As a comonomer in the synthesis of stimuli-responsive nanoparticles. nih.gov | Biocompatibility, tunable properties for targeted delivery. uc.pt |

| Advanced Coatings and Membranes | To impart hydrophilicity and thermal resistance to surface coatings. researchgate.netresearchgate.net | Surface properties, durability. |

常见问题

Q. What are the optimal methods for synthesizing 3-(Methacryloyloxy)sulfolane?

Synthesis typically involves functionalizing sulfolane (tetramethylene sulfone) with methacryloyl groups via esterification. A common approach is reacting sulfolane derivatives with methacrylic acid or its chloride in the presence of catalysts like sulfuric acid or DMAP (4-dimethylaminopyridine). Reaction conditions (e.g., temperature, solvent polarity) must be carefully controlled to avoid polymerization of the methacrylate moiety. Characterization via FT-IR and NMR can confirm ester bond formation and purity .

Q. How can researchers characterize the purity and structure of this compound?

Key techniques include:

- GC/MS : For identifying volatile impurities (e.g., residual solvents) and confirming molecular weight .

- NMR (¹H/¹³C) : To verify the methacryloyloxy group attachment to sulfolane’s oxygen atom .

- Differential Thermal Analysis (DTA) : To assess thermal stability and detect decomposition above 200°C, as sulfolane derivatives exhibit high thermal resistance .

Q. What solvents are compatible with this compound in polymerization studies?

Sulfolane-based monomers are highly polar and require solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ionic liquids. Solubility tests under varying temperatures (20–80°C) should precede experimental design to avoid phase separation. Note that sulfolane’s high boiling point (~285°C) allows for high-temperature reactions .

Advanced Research Questions

Q. How does this compound influence copolymerization kinetics in radical polymerization?

The electron-withdrawing sulfone group in sulfolane alters the reactivity ratio of methacrylate monomers. Kinetic studies using real-time FT-IR or DSC can monitor conversion rates. For example, copolymerization with styrene may show delayed propagation due to steric hindrance from the sulfolane ring. Adjusting initiator concentration (e.g., AIBN) and temperature (60–80°C) optimizes molecular weight distribution .

Q. What advanced methods are effective for analyzing sulfolane derivatives in environmental samples?

- Liquid-Liquid Extraction (LLE) : Use toluene or dichloromethane to isolate sulfolane derivatives from aqueous matrices, followed by GC/MS with a detection limit <1 µg/L .

- Derivatization : Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) enhances detectability in HPLC-UV for trace analysis .

Q. How does this compound behave in electrochemical applications, such as lithium-ion battery electrolytes?